molecular formula C12H14FN B8725636 2-(tert-Butyl)-4-fluoro-1H-indole

2-(tert-Butyl)-4-fluoro-1H-indole

Cat. No. B8725636
M. Wt: 191.24 g/mol
InChI Key: JUNHMAXILMLDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08623905B2

Procedure details

To a solution of 2-tert-butyl-4-fluoro-1H-indole (2.5 g, 10 mmol) in H2SO4 (30 mL) was added KNO3 (1.3 g, 10 mmol) at 0° C. The mixture was stirred for 0.5 h at −10° C. The mixture was poured into water and extracted with EtOAc (100 mL×3). The organic layers were washed with sat. NaCl and water, dried over anhydrous Na2SO4, and evaporated under vacuum. The crude compound was purified by column chromatography on silica gel (10% EtOAc in petroleum ether) to give 2-tert-butyl-4-fluoro-5-nitro-1H-indole (900 mg, 73%). 1H NMR (400 MHz, CDCl3) δ8.50 (br s, 1H), 7.86 (dd, J=7.6, 8.8 Hz, 1H), 7.13 (d, J=8.8 Hz, 1H), 6.52 (dd, J=0.4, 2.0 Hz, 1H), 1.40 (s, 9H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([F:14])[CH:10]=[CH:9][CH:8]=2)([CH3:4])([CH3:3])[CH3:2].[N+:15]([O-])([O-:17])=[O:16].[K+].O>OS(O)(=O)=O>[C:1]([C:5]1[NH:6][C:7]2[C:12]([CH:13]=1)=[C:11]([F:14])[C:10]([N+:15]([O-:17])=[O:16])=[CH:9][CH:8]=2)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)C=1NC2=CC=CC(=C2C1)F
Name
KNO3
Quantity
1.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 h at −10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The organic layers were washed with sat. NaCl and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by column chromatography on silica gel (10% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C=1NC2=CC=C(C(=C2C1)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 900 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.